molecular formula C12H16N2O2 B3116172 2-Methyl-5-(morpholine-4-carbonyl)aniline CAS No. 21447-53-0

2-Methyl-5-(morpholine-4-carbonyl)aniline

Cat. No. B3116172
CAS RN: 21447-53-0
M. Wt: 220.27 g/mol
InChI Key: KAUCCBZBIGZLFO-UHFFFAOYSA-N
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Description

“2-Methyl-5-(morpholine-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is used in scientific research due to its diverse applications.


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, such as “2-Methyl-5-(morpholine-4-carbonyl)aniline”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of these compounds have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(morpholine-4-carbonyl)aniline” can be represented by the SMILES notation: NC1=CC(C(N2CCOCC2)=O)=CC=C1C .

Scientific Research Applications

1. Applications in Chemical Synthesis

2-Methyl-5-(morpholine-4-carbonyl)aniline has been studied for its potential applications in various chemical synthesis processes. For instance, the Diels−Alder Reaction involving amino-substituted furans, including compounds related to 2-methyl-5-(morpholine-4-carbonyl)aniline, has been utilized for preparing polysubstituted anilines, which are important in organic chemistry for synthesizing complex molecules (Padwa et al., 1997). Additionally, these compounds have been explored for optimizing the inhibition of Src kinase activity, indicating their relevance in medicinal chemistry (Boschelli et al., 2001).

2. Structural and Molecular Studies

2-Methyl-5-(morpholine-4-carbonyl)aniline and its derivatives have been subjects of structural and molecular studies. For example, X-ray structural examinations of similar compounds have provided insights into their molecular and crystal structures, which are essential for understanding their chemical properties and reactivity (Mironova et al., 2012).

3. Catalytic Reactions

Research has explored the use of compounds like 2-methyl-5-(morpholine-4-carbonyl)aniline in catalytic reactions. For example, their role in the palladium-catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate highlights their potential as catalysts or catalyst modifiers in important industrial chemical processes (Gasperini et al., 2003).

4. Synthesis of Organosilicon Compounds

These compounds have been studied for their role in the synthesis of new organosilicon compounds, which are valuable in materials science and engineering (Andrianov & Volkova, 1958).

5. Antimicrobial Activity

Recent studies have explored the synthesis of derivatives of 2-methyl-5-(morpholine-4-carbonyl)aniline for their antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

properties

IUPAC Name

(3-amino-4-methylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCCBZBIGZLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(morpholine-4-carbonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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